4-METHYLTHIO-BETA-NITROSTYRENE
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Overview
Description
4-Methylthio-beta-nitrostyrene is an organic compound characterized by the presence of a nitro group (NO2) and a methylthio group (CH3S) attached to a styrene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylthio-beta-nitrostyrene can be synthesized through the Henry reaction, which involves the condensation of 4-methylthiobenzaldehyde with nitromethane . This reaction can be carried out under conventional heating or microwave-assisted conditions. The microwave-assisted method is often preferred due to its efficiency and shorter reaction times .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Henry reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the consistent production of the desired product. The use of continuous flow reactors and heterogeneous catalysts can further enhance the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Methylthio-beta-nitrostyrene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methylthio group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: The major product is typically a nitro compound with an oxidized side chain.
Reduction: The major product is an amine derivative of the original compound.
Substitution: The major product depends on the nucleophile used in the reaction.
Scientific Research Applications
4-Methylthio-beta-nitrostyrene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving nitro and thio groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-methylthio-beta-nitrostyrene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methylthio group can act as a nucleophile or electrophile depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Beta-nitrostyrene: Lacks the methylthio group, making it less reactive in certain substitution reactions.
4-Methyl-beta-nitrostyrene: Similar structure but lacks the nitro group, affecting its reactivity in redox reactions.
4-Methylthio-styrene: Lacks the nitro group, making it less versatile in synthetic applications.
Uniqueness
4-Methylthio-beta-nitrostyrene is unique due to the presence of both the nitro and methylthio groups, which confer distinct reactivity patterns. This dual functionality allows for a wider range of chemical transformations and applications compared to its analogs .
Properties
IUPAC Name |
1-methylsulfanyl-4-[(E)-2-nitroethenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-13-9-4-2-8(3-5-9)6-7-10(11)12/h2-7H,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSZTOUHOKERPN-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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